molecular formula C13H10ClN3O4 B2456015 N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline CAS No. 10268-90-3

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline

Cat. No. B2456015
CAS RN: 10268-90-3
M. Wt: 307.69
InChI Key: DKZNCUMADHGTIW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline is a chemical compound with the CAS Number: 10268-90-3 and a molecular weight of 307.69 .


Molecular Structure Analysis

The molecular structure of N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline can be represented by the linear formula C13H10ClN3O4 . The InChI Code for this compound is 1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2 .


Physical And Chemical Properties Analysis

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline is a solid compound with a molecular weight of 307.69 .

Scientific Research Applications

  • Synthesis and Characterization Synthesis Techniques: Various derivatives of N-(4-chlorobenzyl)-2,4-dinitroaniline have been synthesized using condensation reactions. Researchers employ techniques like X-ray crystallography for structural analysis.
  • Thiol Derivatization

    • Application : 4-Chlorobenzyl chloride has been used as a test compound for determining rat hepatocellular thiols by high-performance liquid chromatography (HPLC) .

    Crystal Structure Determination

    • X-ray Crystallography : The X-ray structure of 4-chlorobenzyl chloride has been determined for the first time. The molecule exhibits a fully planar chlorobenzene ring with the CH₂-Cl bond nearly orthogonal to it .

Safety and Hazards

The safety information available for N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNCUMADHGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline

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